REACTION_CXSMILES
|
[O-]CC.[Na+:4].[C:5]1([CH3:15])[CH:10]=[CH:9][C:8]([S:11]([NH2:14])(=[O:13])=[O:12])=[CH:7][CH:6]=1>C(O)C>[Na+:4].[C:5]1([CH3:15])[CH:6]=[CH:7][C:8]([S:11]([NH-:14])(=[O:12])=[O:13])=[CH:9][CH:10]=1 |f:0.1,4.5|
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Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N)C
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
20 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
The formed slurry is heated up
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The precipitated solid is collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with anhydrous ethanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum with nitrogen flow
|
Name
|
|
Type
|
product
|
Smiles
|
[Na+].C1(=CC=C(C=C1)S(=O)(=O)[NH-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 61.3 g | |
YIELD: PERCENTYIELD | 90.6% | |
YIELD: CALCULATEDPERCENTYIELD | 90.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |